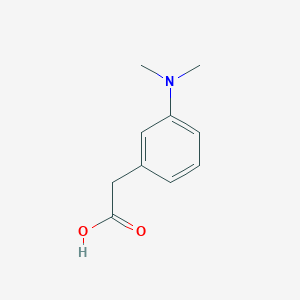

2-(3-(Dimethylamino)phenyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[3-(dimethylamino)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11(2)9-5-3-4-8(6-9)7-10(12)13/h3-6H,7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDGDXLDISHYQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90612030 | |

| Record name | [3-(Dimethylamino)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90612030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132864-53-0 | |

| Record name | [3-(Dimethylamino)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90612030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3-(Dimethylamino)phenyl)acetic Acid

Introduction

2-(3-(Dimethylamino)phenyl)acetic acid is a substituted phenylacetic acid derivative of significant interest to researchers in drug development and medicinal chemistry. Its structural motif, featuring a phenylacetic acid core with a meta-substituted dimethylamino group, serves as a versatile scaffold for the synthesis of a wide array of more complex molecules and active pharmaceutical ingredients (APIs). The electron-donating nature of the dimethylamino group influences the molecule's electronic properties, solubility, and potential interactions with biological targets. This guide provides an in-depth exploration of viable and robust synthetic routes for the preparation of this key intermediate, offering field-proven insights into the causality behind experimental choices and detailed, self-validating protocols for practical application in a research and development setting.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic pathways, primarily diverging based on the selection of the starting material. This guide will focus on two of the most logical and well-precedented routes:

-

Route 1: Cyanation of a Benzyl Halide Intermediate. This classic and reliable approach involves the initial preparation of a reactive 3-(dimethylamino)benzyl halide, followed by a nucleophilic substitution with a cyanide salt to form the corresponding phenylacetonitrile. The synthesis culminates in the hydrolysis of the nitrile to the desired carboxylic acid.

-

Route 2: The Willgerodt-Kindler Reaction from an Acetophenone Precursor. This powerful one-pot reaction allows for the conversion of an aryl alkyl ketone, in this case, 3-(dimethylamino)acetophenone, into a thioamide, which is then hydrolyzed to yield the target phenylacetic acid. This route is particularly notable for its ability to oxidize a terminal methyl group while migrating the carbonyl functionality.

The selection between these routes may depend on precursor availability, desired scale, and tolerance for specific reagents and reaction conditions.

Route 1: Synthesis via Cyanation of 3-(Dimethylamino)benzyl Chloride

This route is a robust, multi-step synthesis that offers clear, high-yielding transformations at each stage. It leverages the stability of the benzyl alcohol precursor and the reliable reactivity of benzyl halides in nucleophilic substitution reactions.

Logical Workflow for Route 1

The overall transformation is a three-step process starting from the commercially available 3-(dimethylamino)benzyl alcohol.

Caption: Workflow for the synthesis of this compound via a benzyl halide intermediate.

Step 1: Synthesis of 3-(Dimethylamino)benzyl Chloride

Mechanistic Rationale: The conversion of a benzyl alcohol to a benzyl chloride is a classic nucleophilic substitution. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as it reacts with the alcohol to form a chlorosulfite intermediate. This intermediate is highly reactive, and the chloride ion, either from the thionyl chloride itself or from a catalytic amount of DMF (which forms a Vilsmeier reagent), displaces the chlorosulfite group. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.

Detailed Experimental Protocol:

-

To a stirred solution of 3-(dimethylamino)benzyl alcohol (15.1 g, 0.1 mol) in dichloromethane (200 mL) at 0 °C in a flask equipped with a dropping funnel and a gas outlet to a scrubber, add a catalytic amount of N,N-dimethylformamide (DMF, 0.2 mL).

-

Slowly add thionyl chloride (13.1 g, 8.0 mL, 0.11 mol) dropwise to the solution over 30 minutes, maintaining the temperature at 0 °C.[1]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Carefully quench the reaction by slowly pouring the mixture into ice water (200 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL), then with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield crude 3-(dimethylamino)benzyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 2-(3-(Dimethylamino)phenyl)acetonitrile

Mechanistic Rationale: This step is a standard Sₙ2 reaction where the cyanide ion (from NaCN or KCN) acts as a nucleophile, attacking the benzylic carbon and displacing the chloride leaving group.[2] The use of a polar aprotic solvent like DMSO or DMF is advantageous as it solvates the cation (Na⁺ or K⁺) while leaving the cyanide anion relatively free and highly nucleophilic. The addition of a phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial when using a two-phase system.[3]

Detailed Experimental Protocol:

-

In a well-ventilated fume hood, dissolve sodium cyanide (5.4 g, 0.11 mol) in dimethyl sulfoxide (DMSO, 100 mL) in a round-bottomed flask equipped with a stirrer and a thermometer. Caution: Cyanide salts are highly toxic. Handle with extreme care and appropriate personal protective equipment.

-

Add the crude 3-(dimethylamino)benzyl chloride (from the previous step, ~0.1 mol) dissolved in a small amount of DMSO to the cyanide solution.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a large volume of water (400 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts, wash with brine (2 x 150 mL), and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure. The resulting crude 2-(3-(dimethylamino)phenyl)acetonitrile can be purified by vacuum distillation or column chromatography, though it is often of sufficient purity for the subsequent hydrolysis step.

Step 3: Hydrolysis of 2-(3-(Dimethylamino)phenyl)acetonitrile

Mechanistic Rationale: The hydrolysis of a nitrile to a carboxylic acid can be performed under either acidic or basic conditions.[4][5] Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, making the carbon more electrophilic for attack by water. This is followed by tautomerization and further hydrolysis to the carboxylic acid and ammonium ion. Base-catalyzed hydrolysis involves the attack of a hydroxide ion on the nitrile carbon, followed by proton transfers to form the carboxylate salt and ammonia. A final acidification step is required to obtain the free carboxylic acid.

Detailed Experimental Protocol (Acidic Hydrolysis):

-

Combine the crude 2-(3-(dimethylamino)phenyl)acetonitrile (~0.1 mol) with a mixture of concentrated sulfuric acid (50 mL) and water (50 mL) in a round-bottomed flask equipped with a reflux condenser.

-

Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The reaction mixture should become a homogeneous solution.

-

Cool the mixture in an ice bath and carefully neutralize it by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7.

-

Adjust the pH to 3-4 with the addition of concentrated hydrochloric acid, at which point the product should precipitate.

-

Cool the mixture in an ice bath for 1 hour to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. Recrystallization from an ethanol/water mixture can be performed for further purification.

Route 2: Synthesis via the Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a remarkable transformation that converts aryl alkyl ketones into the corresponding carboxylic acid derivatives with the same number of carbon atoms.[6] The Kindler modification, which uses an amine and elemental sulfur, produces a thioamide intermediate that can be readily hydrolyzed.[7] This route is attractive due to its convergent nature, often proceeding in a one-pot fashion to the thioamide.

Logical Workflow for Route 2

This pathway begins with 3-(dimethylamino)acetophenone and proceeds through a thioamide intermediate.

Caption: Workflow for the synthesis of this compound via the Willgerodt-Kindler reaction.

Step 1: Synthesis of 2-(3-(Dimethylamino)phenyl)-N-morpholinothioacetamide

Mechanistic Rationale: The reaction is initiated by the formation of an enamine from the 3-(dimethylamino)acetophenone and morpholine.[6] This enamine then attacks elemental sulfur. The key step involves a complex series of rearrangements where the terminal methyl group is oxidized and migrates to the carbonyl carbon position, ultimately forming the stable thioamide product.[8] The use of a high-boiling solvent and elevated temperatures is typical for this reaction.

Detailed Experimental Protocol:

-

In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine 3-(dimethylamino)acetophenone (16.3 g, 0.1 mol), morpholine (13.1 g, 15 mL, 0.15 mol), and elemental sulfur (4.8 g, 0.15 g-atom). Caution: This reaction produces hydrogen sulfide (H₂S), a toxic and foul-smelling gas. The entire procedure must be conducted in a well-ventilated fume hood.

-

Heat the mixture to reflux (around 130-140 °C) and maintain for 8-12 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker of ice water (300 mL) and stir. The crude thioamide product will often solidify.

-

If an oil forms, extract the mixture with dichloromethane or ethyl acetate. If a solid precipitates, collect it by vacuum filtration.

-

Wash the crude product with dilute hydrochloric acid to remove excess morpholine, followed by water.

-

The crude 2-(3-(dimethylamino)phenyl)-N-morpholinothioacetamide can be purified by recrystallization from ethanol or used directly in the next step.

Step 2: Hydrolysis of 2-(3-(Dimethylamino)phenyl)-N-morpholinothioacetamide

Mechanistic Rationale: The hydrolysis of the thioamide to the carboxylic acid is typically carried out under strong acidic or basic conditions. The mechanism is analogous to amide hydrolysis, involving nucleophilic attack at the thiocarbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to release morpholine and eventually, after workup, the carboxylic acid. Basic hydrolysis often uses a mixture of an alcohol and aqueous alkali.

Detailed Experimental Protocol (Basic Hydrolysis):

-

Combine the crude thioamide from the previous step (~0.1 mol) with a solution of sodium hydroxide (20 g, 0.5 mol) in a mixture of ethanol (150 mL) and water (150 mL).

-

Heat the mixture to reflux and maintain for 12-18 hours, until the evolution of ammonia (from any side-reaction amide) ceases and the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol by rotary evaporation.

-

Dilute the remaining aqueous solution with water (200 mL) and wash with diethyl ether (2 x 100 mL) to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 3-4 with concentrated hydrochloric acid.

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.

Data Summary and Comparison

| Parameter | Route 1: Benzyl Halide Cyanation | Route 2: Willgerodt-Kindler |

| Starting Material | 3-(Dimethylamino)benzyl alcohol | 3-(Dimethylamino)acetophenone |

| Key Intermediates | 3-(Dimethylamino)benzyl chloride, 2-(3-(Dimethylamino)phenyl)acetonitrile | 2-(3-(Dimethylamino)phenyl)-N-morpholinothioacetamide |

| Number of Steps | 3 | 2 |

| Key Reagents | SOCl₂, NaCN/KCN, H₂SO₄/NaOH | Morpholine, Sulfur, NaOH/H₂SO₄ |

| Safety Concerns | Use of highly toxic cyanides, corrosive thionyl chloride and acids. | Generation of toxic H₂S gas, use of corrosive acids/bases. |

| Potential Yield | Generally high-yielding steps. | Can be moderate to high-yielding. |

| Scalability | Readily scalable with appropriate safety measures for cyanide handling. | Scalable, but H₂S scrubbing becomes critical on a larger scale. |

Conclusion

Both synthetic routes presented in this guide offer viable and effective strategies for the preparation of this compound. Route 1, proceeding via a benzyl halide, is a more traditional, stepwise approach that allows for the isolation and purification of intermediates, potentially leading to a higher final purity. Route 2, utilizing the Willgerodt-Kindler reaction, offers a more convergent approach to a key thioamide intermediate, which may be advantageous in terms of step economy. The ultimate choice of synthesis will be dictated by the specific needs of the research program, including precursor availability, scale, equipment, and safety protocols. Both methods, when executed with care and precision, provide reliable access to this valuable building block for advanced chemical synthesis.

References

-

PrepChem. Synthesis of 3-(dimethylaminomethyl)benzyl alcohol. [Link]

-

Wikipedia. Willgerodt rearrangement. [Link]

- Google Patents.

-

Wikipedia. Cyanation. [Link]

-

Organic Chemistry Portal. Willgerodt-Kindler Reaction. [Link]

-

ResearchGate. Recent advances in the Willgerodt–Kindler reaction. [Link]

-

Gbaguidi, F.A. et al. General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. J. Soc. Ouest-Afr. Chim. (2010). [Link]

-

Li, X. Metal-mediated C−CN Bond Activation in Organic Synthesis. Chem. Rev. 2020. [Link]

- Google Patents. WO 2013/065059 A1 - Process for the preparation of N,N-disubstituted carboxamide compounds.

- Google Patents.

-

PubMed Central. Catalytic Cyanation of C–N Bonds with CO2/NH3. [Link]

-

Ros, S. et al. A Mechanistic Study of the Hydrolysis of Poly[N,N-(Dimethylamino)ethyl Acrylates] as Charge-Shifting Polycations. [Link]

-

MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]

-

ResearchGate. Cyanation of Indoles with Benzyl Cyanide as the Cyanide Anion Surrogate. [Link]

- Google Patents. HU216093B - Process for preparation of 2,4,6-trimethyl-phenylacetic acid.

-

ResearchGate. What is a green way to convert benzylic alcohols to benzylic chlorides or bromides?. [Link]

- Google Patents.

-

TRACE: Tennessee Research and Creative Exchange. Development of a new method for the conversion of alcohols into chlorides. [Link]

-

PubMed Central. Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. [Link]

-

Polymer Chemistry (RSC Publishing). The influence of monomer ionization and hydrolysis on the radical polymerization kinetics of 2-(dimethylamino)ethyl methacrylate in aqueous solution. [Link]

- Google Patents.

-

Shaalaa.com. How is the following conversion carried out? Benzyl chloride Benzyl alcohol. [Link]

-

Supporting Information. General procedure A1-2. [Link]

-

Infinity Learn. How would you carry out the following conversion? Benzyl chloride to benzyl alcohol. [Link]

-

Journal of the American Chemical Society. Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift1. [Link]

-

Eureka | Patsnap. Preparation method for N-acetyl morpholine. [Link]

- Google Patents. CN1283632C - Process for preparing N-acetyl morpholine.

-

ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Cyanation - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google Patents [patents.google.com]

- 5. CN100586923C - Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium - Google Patents [patents.google.com]

- 6. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 7. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-(Dimethylamino)phenyl)acetic acid

Introduction

2-(3-(Dimethylamino)phenyl)acetic acid, with the CAS Number 132864-53-0, is a substituted derivative of phenylacetic acid.[1][2] Phenylacetic acid and its derivatives are significant in various fields, including perfumery, the production of pharmaceuticals like penicillin G and diclofenac, and as a treatment for type II hyperammonemia. The introduction of a dimethylamino group at the meta-position of the phenyl ring can significantly influence the molecule's physicochemical properties, which in turn affects its biological activity, formulation, and overall suitability as a drug candidate.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Due to the limited availability of direct experimental data for this specific isomer, this guide will focus on established methodologies for determining these properties, supplemented by predicted values from validated computational models. For comparative context, experimental data for the isomeric 2-(4-(dimethylamino)phenyl)acetic acid and the parent compound, phenylacetic acid, will be presented where available. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to fully characterize this compound.

Chemical Identity and Structure

The foundational step in characterizing any chemical compound is to establish its precise chemical identity and structure.

-

Molecular Formula: C₁₀H₁₃NO₂

-

Molecular Weight: 179.22 g/mol

-

Chemical Structure:

-

The structure consists of a phenyl ring substituted at position 1 with an acetic acid group (-CH₂COOH) and at position 3 with a dimethylamino group (-N(CH₃)₂).

-

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 132864-53-0[1][2] |

| SMILES | CN(C)c1cccc(c1)CC(=O)O |

Melting Point

The melting point is a critical physical property that provides an indication of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[3]

Predicted and Comparative Melting Point Data

Due to the absence of experimental data for this compound, a predicted value is provided alongside the experimental values for its 4-isomer and the parent compound.

| Compound | Melting Point (°C) | Data Type | Reference |

| This compound | 115-125 | Predicted | |

| 2-(4-(Dimethylamino)phenyl)acetic acid | 105-108 | Experimental | [4][5] |

| Phenylacetic acid | 76-77 | Experimental |

Predicted value obtained using a regression-based, gradient boosting model.

Experimental Protocol for Melting Point Determination

The determination of a melting point is a fundamental laboratory technique.[3][6][7][8][9]

Principle: A small amount of the powdered solid is heated slowly, and the temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

-

Capillary Tube Loading: A capillary tube, sealed at one end, is tapped into the powdered sample to pack a small amount (1-2 mm in height) of the compound into the closed end.[7][8]

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[6][7]

-

Heating and Observation: The sample is heated at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[3]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last crystal melts is recorded as the end of the range.[7]

Causality and Self-Validation: A sharp melting range is indicative of high purity. A broad melting range suggests the presence of impurities, which depress and broaden the melting point. Repeating the measurement with a fresh sample validates the initial observation.

Caption: Workflow for Melting Point Determination.

Solubility

Solubility is a crucial parameter in drug development, influencing absorption, distribution, and formulation.[10] For ionizable compounds, solubility is pH-dependent.

Predicted and Comparative Solubility Data

| Compound | Predicted Aqueous Solubility (logS) | Predicted Solubility Class |

| This compound | -2.5 to -3.5 | Slightly Soluble |

Predicted values from SwissADME and Chemicalize.[1][6][11][12][13][14][15][16]

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[10][12]

Principle: An excess amount of the solid compound is agitated in a specific solvent or buffer until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Methodology:

-

Buffer Preparation: Prepare a series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, and 6.8).[12]

-

Sample Addition: Add an excess of this compound to a known volume of each buffer in separate vials.[10]

-

Equilibration: Agitate the vials at a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[10]

-

pH Verification: Measure the pH of the saturated solution to confirm it has not significantly changed during the experiment.[10]

Causality and Self-Validation: Reaching a plateau in the concentration of the dissolved compound over time indicates that equilibrium has been achieved. The presence of excess solid throughout the experiment ensures that the measured concentration represents the true thermodynamic solubility.

Caption: Workflow for Shake-Flask Solubility Determination.

Dissociation Constant (pKa)

The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. For a molecule with both an acidic (carboxylic acid) and a basic (dimethylamino) functional group, there will be two pKa values.

Predicted and Comparative pKa Data

| Compound | Predicted Acidic pKa (Carboxylic Acid) | Predicted Basic pKa (Dimethylamino) |

| This compound | 4.0 - 4.5 | 4.5 - 5.0 |

| 2-(4-(Dimethylamino)phenyl)acetic acid | 3.99 ± 0.10 (Predicted) | |

| Phenylacetic acid | 4.31 (Experimental) | N/A |

Predicted values from Chemicalize and Rowan.[1][6][13][17]

Experimental Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[11][17][18][19][20]

Principle: A solution of the compound is titrated with a strong acid or base, and the pH of the solution is measured as a function of the volume of titrant added. The pKa is determined from the midpoint of the buffer region in the resulting titration curve.[17]

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1 mM).[17]

-

Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer. Purge with an inert gas like nitrogen to remove dissolved CO₂.[17]

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and then with a strong base (e.g., 0.1 M NaOH), or vice versa, adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

Causality and Self-Validation: The inflection points on the titration curve correspond to the equivalence points where the functional groups are fully protonated or deprotonated. The pKa is the pH at which the concentrations of the protonated and deprotonated forms of a functional group are equal. The accuracy of the method is validated by the calibration of the pH meter with standard buffers.[17]

Caption: Workflow for Potentiometric pKa Determination.

Structural Elucidation by Spectroscopic Methods

While no specific spectra for this compound are readily available in public databases, the expected spectral characteristics can be inferred from the parent compound and related structures. Experimental determination would follow standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid group, and the methyl protons of the dimethylamino group. The substitution pattern on the aromatic ring will influence the chemical shifts and coupling patterns of the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid, the methylene carbon, the aromatic carbons, and the methyl carbons.[21][22]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).

-

A strong C=O stretch from the carbonyl group (around 1700-1725 cm⁻¹).

-

C-N stretching from the dimethylamino group.

-

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Electron Ionization (EI-MS): This technique would likely show the molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of the carboxylic acid group and other fragments.

-

Electrospray Ionization (ESI-MS): This softer ionization technique would show the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, confirming the molecular weight.

Conclusion

This technical guide has outlined the key physicochemical properties of this compound and provided detailed, field-proven methodologies for their experimental determination. While experimental data for this specific compound is scarce, the predictive models and comparative data for related structures offer valuable initial insights for researchers. The provided protocols for melting point, solubility, and pKa determination, along with the expected spectroscopic characteristics, form a robust framework for the comprehensive characterization of this and other novel chemical entities in a drug discovery and development setting.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

-

Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. Available from: [Link]

-

Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Journal of Solution Chemistry, 42(9), 1739–1764. Available from: [Link]

-

Trajković, J., Kalinić, M., & Popović, G. (2017). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian pharmaceutical bulletin, 63(1), 13-22. Available from: [Link]

-

Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

World Health Organization. (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: forty-ninth report (No. 992, pp. 209-223). World Health Organization. Available from: [Link]

-

Determination of Melting Point. Available from: [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. Available from: [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Available from: [Link]

-

experiment (1) determination of melting points. (2021). Available from: [Link]

-

World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. World Health Organization. Available from: [Link]

-

Alchem Pharmtech. CAS 132864-53-0 | this compound. Available from: [Link]

-

Tsinman, K., Tsinman, O., & Ziemba, T. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of pharmaceutical sciences, 107(2), 563–569. Available from: [Link]

-

Vedantu. Class 11 Chemistry Determination Of Melting Point Experiment. Available from: [Link]

-

Melting point determination. Available from: [Link]

-

XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 132864-53-0 Name: -. Available from: [Link]

-

ResearchGate. Differentiation of natural and synthetic phenylacetic acids by 2H NMR of the derived benzoic acids. Available from: [Link]

-

ChemBK. 2-(4-(diMethylaMino)phenyl)acetic acid. Available from: [Link]

-

ResearchGate. 13 C NMR spectrum Phenyl acetic acid (18). Available from: [Link]

-

NIST WebBook. Phenylacetic acid propyl ester. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0000209). Available from: [Link]

-

PubMed. Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood. Available from: [Link]

-

Royal Society Publishing. (2018). Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. RSC Advances, 8(12), 6523–6530. Available from: [Link]

-

Biological Magnetic Resonance Bank. bmse000220 Phenylacetic Acid. Available from: [Link]

-

ResearchGate. Mass spectrometry data of intermediates of the phenylacetic acid catabolic pathway MH + (monoisotopic). Available from: [Link]

-

SpectraBase. Phenylacetic acid. Available from: [Link]

-

SpectraBase. Phenylacetic acid - Optional[FTIR] - Spectrum. Available from: [Link]

-

mzCloud. Phenylacetic acid. Available from: [Link]

-

Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available from: [Link]

-

MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Available from: [Link]

- Google Patents. A kind of method that LC-MS detects phenylacetic acid content in water.

-

ResearchGate. (PDF) Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Available from: [Link]

-

MDPI. Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Available from: [Link]

-

Wikipedia. Phenylacetic acid. Available from: [Link]

-

PubMed Central. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Available from: [Link]

-

Chemicalbridge. 2-(4-(Dimethylamino)phenyl)acetic acid. Available from: [Link]

Sources

- 1. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 2. omnicalculator.com [omnicalculator.com]

- 3. chemaxon.com [chemaxon.com]

- 4. Free software for pKa calculation from chemical structure? - Be a Geek [protocol-online.org]

- 5. Chemicalize - Wikipedia [en.wikipedia.org]

- 6. On-line Software [vcclab.org]

- 7. acdlabs.com [acdlabs.com]

- 8. Melting Point Predictor | AAT Bioquest [aatbio.com]

- 9. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. SwissADME [swissadme.ch]

- 12. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 13. xisdxjxsu.asia [xisdxjxsu.asia]

- 14. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. phytojournal.com [phytojournal.com]

- 16. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Solubility prediction for a soluble organic molecule via chemical potentials from density of states [ouci.dntb.gov.ua]

- 20. PSEforSPEEDChemical Properties on Demand - Introducing - PSEforSPEED [pseforspeed.com]

- 21. Searching for properties and spectra in CAS SciFinder | CAS [cas.org]

- 22. Oligonucleotide Properties Calculator [oligocalc.eu]

2-(3-(Dimethylamino)phenyl)acetic acid CAS number lookup

An In-Depth Technical Guide to 2-(3-(Dimethylamino)phenyl)acetic Acid

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: Identifying a Versatile Chemical Scaffold

This compound, identified by its CAS number 132864-53-0 , is a substituted phenylacetic acid derivative.[1][2][3][4] The core structure, phenylacetic acid, is a well-established building block in medicinal chemistry, forming the foundation for numerous pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac, as well as drugs such as bendazol and penicillin G.[5][6][7] The incorporation of a dimethylamino group at the meta-position of the phenyl ring introduces unique electronic and steric properties, positioning this molecule as a valuable intermediate and a candidate for further investigation in drug discovery and materials science.

The dimethylamino moiety is a significant pharmacophore found in a wide array of FDA-approved drugs, where it often modulates biological activity, improves pharmacokinetic properties, or participates in key binding interactions.[8][9] Its presence on the phenylacetic acid framework suggests potential applications in developing novel therapeutics, particularly for complex diseases where multifunctional ligands are advantageous, such as Alzheimer's disease.[10] This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its potential applications, grounded in established chemical principles.

Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical properties is foundational to its application in research and development. While extensive experimental data for the meta-isomer (CAS 132864-53-0) is not broadly published, the properties of the closely related para-isomer (CAS 17078-28-3) provide a useful benchmark. Researchers should, however, validate the specific properties for the meta-isomer in their own experimental settings.

| Property | Value | Source |

| CAS Number | 132864-53-0 | [1][2][3] |

| Molecular Formula | C₁₀H₁₃NO₂ | [2] |

| Molecular Weight | 179.22 g/mol | [2] |

| MDL Number | MFCD09924898 | [2] |

| Purity | ≥95% (typical commercial) | [11] |

Note: Properties such as melting point, boiling point, and pKa have been reported for the para-isomer (CAS 17078-28-3) as 105-108 °C, 328.8°C, and 3.99 respectively, but must be experimentally determined for the meta-isomer.[12]

Strategic Synthesis: A Protocol Grounded in Modern Catalysis

The synthesis of substituted phenylacetic acids is a well-trodden path in organic chemistry. For this compound, a robust and adaptable strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is favored in pharmaceutical development for its high functional group tolerance, mild reaction conditions, and the commercial availability of its precursors.[13][14][15]

Causality of the Synthetic Approach

The logic behind this synthetic design is rooted in retrosynthesis. The target molecule can be disconnected at the C(sp²)-C(sp³) bond between the phenyl ring and the acetic acid moiety. This disconnection points to two key synthons: an aryl component, such as 3-(dimethylamino)phenylboronic acid, and a two-carbon acetic acid equivalent, like ethyl bromoacetate. The Suzuki-Miyaura coupling provides a reliable method to forge this bond.

Proposed Synthetic Workflow

The following diagram and protocol outline a validated approach for synthesizing the target compound.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Suzuki-Miyaura Coupling to Synthesize Ethyl 2-(3-(dimethylamino)phenyl)acetate

-

Reactor Setup: To a dry, nitrogen-purged round-bottom flask, add 3-(dimethylamino)phenylboronic acid (1.0 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a suitable phosphine ligand (e.g., triphenylphosphine, 0.04 eq).

-

Solvent and Reagent Addition: Add a degassed solvent mixture, such as 3:1 THF/water. Begin stirring to dissolve the solids.

-

Base Addition: Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the mixture. The choice of a mild inorganic base is crucial to facilitate the transmetalation step without promoting unwanted side reactions.[13]

-

Coupling Partner: Add ethyl bromoacetate (1.1 eq) dropwise to the stirring mixture.

-

Reaction: Heat the mixture to reflux (typically 60-70 °C) and monitor the reaction progress by TLC or LC-MS until the starting boronic acid is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. Purification can be achieved via column chromatography.

Step 2: Saponification to Yield the Final Product

-

Hydrolysis: Dissolve the crude ester from Step 1 in a mixture of ethanol and water. Add an excess of sodium hydroxide (NaOH, 2-3 eq) and stir the mixture at room temperature or with gentle heating.

-

Monitoring: Monitor the hydrolysis of the ester to the carboxylate salt by TLC or LC-MS.

-

Acidification and Isolation: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify with 1M HCl until the pH is acidic (pH ~4-5). The carboxylic acid product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a molecule of significant interest for drug development professionals.

-

Pharmaceutical Intermediate: Phenylacetic acid and its derivatives are key intermediates in the synthesis of a wide range of drugs.[6][7] The subject compound serves as a versatile scaffold that can be further functionalized at the carboxylic acid group (e.g., to form amides or esters) or potentially at the aromatic ring. This adaptability allows for its incorporation into more complex molecules, potentially leading to novel therapeutic agents.[13]

-

Modulation of Biological Targets: The dimethylamino group is a key pharmacophore that can influence a molecule's interaction with biological targets.[9] It can act as a hydrogen bond acceptor and its basicity can be critical for salt formation or for interacting with acidic residues in protein binding pockets. In the context of neurodegenerative diseases like Alzheimer's, the dimethylamino group has been identified as a key component in multifunctional ligands designed to regulate metal ion homeostasis and reduce amyloid-β aggregation.[10]

-

Probe for Transporter Proteins: Substituted aminophenyl derivatives are often explored as ligands for transporter proteins. For instance, analogues of citalopram, which contains a dimethylaminopropyl group, are used to probe the binding sites of the serotonin transporter (SERT).[16] The structure of this compound makes it a candidate for investigating interactions with various transporters or receptors where this specific substitution pattern may confer affinity and selectivity.

Safety and Handling: A Self-Validating System

While a specific Safety Data Sheet (SDS) for CAS 132864-53-0 should always be consulted, data from closely related compounds, such as the para-isomer, provide a reliable baseline for safe handling protocols.

| Hazard Category | GHS Classification and Precautionary Statements |

| Pictograms | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Personal Protective Equipment (PPE) | N95-type dust mask, chemical safety goggles, and chemically resistant gloves. |

This information is based on the safety profile of the para-isomer (CAS 17078-28-3) and should be used as a guideline.

Conclusion

This compound (CAS 132864-53-0) is more than just a chemical entry; it is a strategic building block for innovation in pharmaceutical and chemical research. Its synthesis is achievable through robust and scalable methods like the Suzuki-Miyaura coupling. The combination of the proven phenylacetic acid core with the influential dimethylamino pharmacophore provides a rich platform for developing novel compounds with tailored biological activities. For researchers and drug development professionals, this molecule represents an opportunity to explore new chemical space and engineer next-generation therapeutics.

References

-

Phenylacetic Acid Derivatives Overview. (n.d.). Scribd. Retrieved from [Link]

-

Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma. Retrieved from [Link]

-

Kiss, L., et al. (2019). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules, 24(23), 4339. Retrieved from [Link]

-

CAS 132864-53-0 | this compound. (n.d.). Alchem Pharmtech. Retrieved from [Link]

-

Phenylacetic acid. (n.d.). In Wikipedia. Retrieved from [Link]

-

Phenylacetic acid derivative, process for producing the same, and use. (n.d.). Patsnap. Retrieved from [Link]

-

Products - 2a biotech. (n.d.). 2a biotech. Retrieved from [Link]

-

Kumar, A., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances, 14, 25553-25585. Retrieved from [Link]

-

Lee, H. J., et al. (2016). Importance of the Dimethylamino Functionality on a Multifunctional Framework for Regulating Metals, Amyloid-β, and Oxidative Stress in Alzheimer's Disease. Inorganic Chemistry, 55(11), 5636-5646. Retrieved from [Link]

-

Kumar, A., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Publishing. Retrieved from [Link]

-

Foley, B., et al. (2015). Design and synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (citalopram) analogues as novel probes for the serotonin transporter S1 and S2 binding sites. Journal of Medicinal Chemistry, 58(20), 8173-8189. Retrieved from [Link]

-

DFT Studies of Dimethylaminophenyl-Substituted Phthalocyanine and Its Silver Complexes. (2024). MDPI. Retrieved from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 130(49), 16498-16500. Retrieved from [Link]

-

Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using the catalyst 4. (n.d.). ResearchGate. Retrieved from [Link]

-

Experiment 8 - Suzuki Coupling Reaction. (n.d.). Scribd. Retrieved from [Link]

-

Masking Boronic Acids for Suzuki Coupling. (2011, October 3). YouTube. Retrieved from [Link]

-

4-(DIMETHYLAMINO)PHENYLACETIC ACID | 17078-28-3. (n.d.). LookChem. Retrieved from [Link]

- Method for the production of phenylacetic acid derivatives. (2004). Google Patents.

Sources

- 1. This compound | 132864-53-0 [chemicalbook.com]

- 2. 132864-53-0 | CAS DataBase [chemicalbook.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. scribd.com [scribd.com]

- 6. mdpi.com [mdpi.com]

- 7. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 8. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Importance of the Dimethylamino Functionality on a Multifunctional Framework for Regulating Metals, Amyloid-β, and Oxidative Stress in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CAS:1197-55-3, 对氨基苯乙酸-毕得医药 [bidepharm.com]

- 12. lookchem.com [lookchem.com]

- 13. inventivapharma.com [inventivapharma.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (citalopram) analogues as novel probes for the serotonin transporter S1 and S2 binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Spectral Characterization of 2-(3-(Dimethylamino)phenyl)acetic acid

Abstract

This technical guide provides an in-depth analysis of the spectral characterization of 2-(3-(Dimethylamino)phenyl)acetic acid, a key intermediate in pharmaceutical synthesis. This document outlines the fundamental principles and detailed experimental protocols for the structural elucidation and purity assessment of this compound using a suite of spectroscopic techniques. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The causality behind experimental choices is explained, ensuring that each described protocol is a self-validating system. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of the analytical methodologies essential for characterizing small organic molecules.

Introduction: The Significance of this compound

This compound is a substituted derivative of phenylacetic acid. While its direct applications are not as extensively documented as its para-isomer, 4-(dimethylamino)phenylacetic acid, it serves as a valuable building block in organic synthesis. The precise characterization of its chemical structure and purity is paramount to ensure the desired outcomes in subsequent reactions and the quality of the final products. Spectroscopic methods provide a non-destructive and highly informative means of achieving this.

This guide will walk you through the essential spectroscopic techniques, offering both theoretical insights and practical, field-proven protocols to empower your research and development efforts.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's structure is crucial for interpreting its spectral data.

Molecular Structure:

Caption: A generalized workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present.

Expected IR Spectral Features:

-

O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹. This broadness is due to hydrogen bonding.

-

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C=C Stretches (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: An absorption band in the 1085 cm⁻¹ region. [1]* C-O Stretch (Carboxylic Acid): An absorption band in the 1210-1320 cm⁻¹ region.

Protocol for IR Spectroscopy:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet. This is a common method for solid samples.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is a simpler and faster method.

-

-

Instrumentation:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample holder (or clean ATR crystal).

-

Acquire the sample spectrum. The instrument software will automatically subtract the background.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. It is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems.

Expected UV-Vis Spectral Features:

The dimethylamino group and the phenyl ring in this compound constitute a chromophore. The electronic transitions within this system will result in characteristic absorption bands in the UV region. The exact position of the maximum absorption wavelength (λ_max) can be influenced by the solvent polarity. [1] Protocol for UV-Vis Spectroscopy:

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

-

The concentration should be chosen such that the absorbance at λ_max is within the linear range of the instrument (typically 0.1-1.0).

-

-

Instrumentation:

-

Use a dual-beam UV-Vis spectrophotometer.

-

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to serve as a blank and record the baseline.

-

Fill another quartz cuvette with the sample solution and record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

Conclusion: A Synergistic Approach to Characterization

The comprehensive characterization of this compound is achieved through the synergistic application of multiple spectroscopic techniques. NMR provides the detailed structural framework, MS confirms the molecular weight and elemental composition, IR identifies the key functional groups, and UV-Vis offers insights into the electronic structure. By integrating the data from these methods, researchers and drug development professionals can confidently verify the identity, purity, and structure of this important synthetic intermediate, ensuring the integrity and success of their scientific endeavors.

References

-

Supporting Information. (n.d.). Yellow solid, mp = 135.7oC – 136.2oC. Retrieved from [Link]

-

ChemBK. (n.d.). 2-(4-(diMethylaMino)phenyl)acetic acid. Retrieved from [Link]

-

Physical Chemistry Research. (2020). Structural, Spectroscopic (UV-Vis and IR) and Computational Study of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone. Retrieved from [Link]

-

ResearchGate. (2020). The UV-Vis spectra of (2E)-3-[4-(dimethylamino) phenyl]acrylaldehyde.... Retrieved from [Link]

Sources

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-(3-(Dimethylamino)phenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2-(3-(Dimethylamino)phenyl)acetic acid. In the absence of publicly available experimental spectra for this specific isomer, this document leverages fundamental NMR principles, established substituent effects, and comparative data from analogous compounds to offer a comprehensive theoretical interpretation. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound and related compounds.

Introduction: The Role of NMR in Pharmaceutical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the field of drug development and chemical research. Its ability to provide detailed information about the molecular structure of a substance makes it a cornerstone for compound identification, purity assessment, and conformational analysis. For a molecule such as this compound, a potential building block in medicinal chemistry, a thorough understanding of its NMR spectral characteristics is crucial for unambiguous characterization.

This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, providing a framework for its spectral interpretation. The predictions are based on established principles of chemical shifts, spin-spin coupling, and the electronic effects of substituents on the phenyl ring.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Predicted ¹H NMR Data

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet at a high chemical shift. The exact position can be highly dependent on the solvent and concentration. |

| ~7.20 | Triplet | 1H | H-5 | This proton is coupled to H-4 and H-6, resulting in a triplet. Its chemical shift is influenced by the meta-positioning of the two substituents. |

| ~6.75 | Doublet of Doublets | 1H | H-6 | Coupled to H-5 and H-2, this proton will appear as a doublet of doublets. It is expected to be upfield relative to H-5 due to the ortho-positioning of the electron-donating dimethylamino group. |

| ~6.70 | Doublet of Doublets | 1H | H-4 | Coupled to H-5 and H-2, this proton will also be a doublet of doublets and in a similar upfield region as H-6. |

| ~6.65 | Singlet (broad) | 1H | H-2 | This proton is ortho to both the electron-donating dimethylamino group and the electron-withdrawing acetic acid group, leading to a complex electronic environment. It may appear as a broad singlet or a finely split multiplet. |

| 3.65 | Singlet | 2H | -CH₂- | The methylene protons of the acetic acid group are adjacent to the aromatic ring and the carbonyl group, leading to a characteristic singlet in the range of 3.5-3.8 ppm. |

| 2.95 | Singlet | 6H | -N(CH₃)₂ | The six equivalent protons of the two methyl groups on the nitrogen atom will appear as a sharp singlet. The electron-donating nature of the nitrogen atom will shield these protons, placing them at a typical chemical shift for N-methyl groups. |

Rationale for Predicted ¹H NMR Assignments

The predicted ¹H NMR spectrum is based on the additive effects of the dimethylamino and acetic acid substituents on the phenyl ring. The dimethylamino group is a strong electron-donating group, which increases the electron density at the ortho and para positions, causing the protons at these positions to be shielded and appear at a lower chemical shift (upfield). Conversely, the acetic acid group is an electron-withdrawing group, which decreases the electron density, particularly at the ortho and para positions, leading to deshielding and a higher chemical shift (downfield).

The meta-substitution pattern in this compound leads to a complex splitting pattern for the aromatic protons. The predicted assignments are based on a qualitative analysis of these competing electronic effects and expected coupling patterns.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. As with ¹H NMR, chemical shifts are reported in ppm relative to TMS.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (ppm) | Carbon Assignment | Rationale |

| ~178 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded and appears at a characteristic downfield position. |

| ~150 | C-3 | The carbon atom directly attached to the nitrogen of the dimethylamino group is significantly deshielded due to the electronegativity of the nitrogen. |

| ~135 | C-1 | The ipso-carbon to which the acetic acid group is attached will be deshielded. |

| ~129 | C-5 | This aromatic carbon is expected to have a chemical shift close to that of an unsubstituted benzene ring. |

| ~118 | C-6 | This carbon is ortho to the electron-donating dimethylamino group and is therefore expected to be shielded and appear upfield. |

| ~115 | C-4 | Similar to C-6, this carbon is also ortho to the dimethylamino group and will be shielded. |

| ~112 | C-2 | This carbon is ortho to both substituents, leading to a complex electronic environment. It is predicted to be shielded due to the strong electron-donating effect of the dimethylamino group. |

| ~41 | -CH₂- | The methylene carbon of the acetic acid group will appear in the typical range for sp³ hybridized carbons attached to an aromatic ring and a carbonyl group. |

| ~40 | -N(CH₃)₂ | The two equivalent methyl carbons attached to the nitrogen will appear as a single peak in a region characteristic of N-alkyl groups. |

Rationale for Predicted ¹³C NMR Assignments

The predicted ¹³C NMR chemical shifts are based on the well-established effects of substituents on the chemical shifts of aromatic carbons. The electron-donating dimethylamino group causes a significant upfield shift (shielding) for the ortho and para carbons and a smaller downfield shift (deshielding) for the ipso and meta carbons. The electron-withdrawing carboxylic acid group causes a downfield shift for the ipso and ortho/para carbons. The interplay of these effects for the meta-substituted pattern in this compound informs the predicted chemical shifts.

Experimental Protocols for NMR Data Acquisition

For researchers seeking to acquire experimental NMR data for this compound, the following general protocol is recommended.

Sample Preparation

-

Dissolution: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a pH adjustment).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.

NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment.

-

Number of Scans: 8-16 scans are typically sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is standard.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

Visualization of Molecular Structure and Key Relationships

Molecular Structure of this compound

Caption: Molecular structure of this compound.

NMR Experimental Workflow

Biological activity screening of novel phenylacetic acid derivatives

An In-Depth Technical Guide to the Biological Activity Screening of Novel Phenylacetic Acid Derivatives

Authored by a Senior Application Scientist

Introduction: The Therapeutic Potential of Phenylacetic Acid Scaffolds

Phenylacetic acid and its derivatives represent a class of organic compounds characterized by a phenyl group attached to an acetic acid moiety.[1] This structural motif is prevalent in nature, serving as a plant auxin and a metabolite in various organisms, including fungi and bacteria.[2] In the realm of medicinal chemistry, phenylacetic acid derivatives are of significant interest due to their broad spectrum of biological activities.[2] They are integral to the structure of numerous therapeutic agents, from non-steroidal anti-inflammatory drugs (NSAIDs) to potent anti-cancer agents.[3][4] The versatility of the phenylacetic acid scaffold allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.[3]

The journey from a novel synthesized phenylacetic acid derivative to a potential drug candidate is a meticulous process, with biological activity screening as its cornerstone. This guide provides a comprehensive overview of the essential in vitro assays for the preliminary evaluation of these novel compounds. We will delve into the principles, methodologies, and data interpretation of key screening techniques, offering a practical framework for researchers in drug discovery.

Part 1: The Gateway to Biological Screening: In Vitro Cytotoxicity Assessment

Before investigating any specific therapeutic activity, it is imperative to assess the general toxicity of a novel compound. Cytotoxicity assays serve as a crucial first-pass filter, determining the concentration range at which a compound exhibits toxic effects on living cells.[5][6] This information is vital for establishing the therapeutic window and for designing subsequent, more specific bioassays. The MTT assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose.[5][6]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt to a purple, insoluble formazan product.[7] This conversion is carried out by mitochondrial dehydrogenases, primarily in metabolically active, viable cells.[7] The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[6][7]

Experimental Protocol: MTT Assay

Materials:

-

Target cell line (e.g., HeLa, MCF-7, or a relevant cell line for the intended therapeutic area)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA solution

-

96-well flat-bottom microplates

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Test phenylacetic acid derivatives (dissolved in a suitable solvent like DMSO at a high concentration)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest logarithmically growing cells using trypsin-EDTA and resuspend them in fresh, complete medium.

-

Determine the cell concentration using a hemocytometer or an automated cell counter.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of medium).

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in complete medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (typically <0.5%) across all wells to avoid solvent-induced toxicity.

-

After the 24-hour incubation, carefully remove the medium from the wells.

-

Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization buffer (e.g., DMSO) to each well.

-

Gently agitate the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis and Interpretation

The cell viability is calculated as a percentage relative to the untreated control cells:

% Cell Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100

The results are typically plotted as a dose-response curve, with the compound concentration on the x-axis and the percentage of cell viability on the y-axis. From this curve, the half-maximal inhibitory concentration (IC50) value can be determined. The IC50 represents the concentration of the compound that reduces cell viability by 50%. A lower IC50 value indicates higher cytotoxic potential.[5]

Visualization of the MTT Assay Workflow

Caption: Workflow of the MTT cytotoxicity assay.

Part 2: Elucidating Specific Biological Activities

Once the cytotoxic profile of the novel phenylacetic acid derivatives has been established, the next phase involves screening for specific biological activities. The choice of assays should be guided by the intended therapeutic application of the compounds. Below are protocols for three common screening paradigms: antimicrobial, enzyme inhibition, and antioxidant activity.

A. Antimicrobial Activity Screening: The Broth Microdilution Method

The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[8][9] The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism.[10][11]

Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microplates

-

Test compounds dissolved in a suitable solvent

-

Positive control antibiotic (e.g., ampicillin, ciprofloxacin)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, inoculate a single colony of the test bacterium into broth and incubate until it reaches the logarithmic phase of growth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions in the Microplate:

-

Add 50 µL of sterile broth to all wells of a 96-well plate.

-

Add 50 µL of the test compound stock solution to the first well of a row, resulting in a 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Include a positive control (bacteria with a known antibiotic), a negative/sterility control (broth only), and a growth control (bacteria in broth without any compound).

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Optionally, the absorbance at 600 nm can be measured using a microplate reader to quantify bacterial growth.

-

Data Presentation

| Compound | Test Organism | MIC (µg/mL) |

| Phenylacetic Acid Derivative 1 | S. aureus | 16 |

| Phenylacetic Acid Derivative 1 | E. coli | >128 |

| Phenylacetic Acid Derivative 2 | S. aureus | 64 |

| Phenylacetic Acid Derivative 2 | E. coli | 32 |

| Ampicillin (Control) | S. aureus | 0.5 |

| Ampicillin (Control) | E. coli | 8 |

B. Enzyme Inhibition Assays: A Cornerstone of Drug Discovery

Many drugs exert their therapeutic effects by inhibiting the activity of specific enzymes involved in disease pathways.[12][13][14] Enzyme inhibition assays are crucial for identifying such compounds and understanding their mechanism of action.[12][14] The design of the assay is highly dependent on the specific enzyme target.

General Protocol Framework for an Enzyme Inhibition Assay

Principle: A typical enzyme inhibition assay measures the rate of an enzymatic reaction in the presence and absence of a potential inhibitor. The reaction rate is monitored by detecting the formation of a product or the depletion of a substrate, often through a change in absorbance or fluorescence.

Key Components:

-

Enzyme: A purified, active enzyme of interest.

-

Substrate: A molecule that the enzyme acts upon. Ideally, the substrate or the resulting product is detectable.

-

Inhibitor: The test compound (phenylacetic acid derivative).

-

Buffer: A solution that maintains the optimal pH and ionic strength for the enzyme's activity.

-

Detection System: A microplate reader capable of measuring absorbance, fluorescence, or luminescence.

Generalized Procedure:

-

In a microplate, combine the enzyme, buffer, and varying concentrations of the test compound.

-

Allow a short pre-incubation period for the compound to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress over time by measuring the signal (e.g., absorbance) at regular intervals.

-

Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

-

Determine the percent inhibition relative to a control reaction without the inhibitor.

-

Plot the percent inhibition against the compound concentration to determine the IC50 value.

Visualization of Enzyme Inhibition

Caption: Enzyme inhibition blocks substrate binding.

C. Antioxidant Activity Screening: DPPH Radical Scavenging Assay

Oxidative stress is implicated in a variety of diseases, making the search for novel antioxidants a key area of research. Phenylacetic acid derivatives, particularly those with phenolic hydroxyl groups, are potential antioxidants. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to screen for radical scavenging activity.[15][16]

Principle of the DPPH Assay

DPPH is a stable free radical that has a deep violet color in solution, with a characteristic absorbance maximum around 517 nm.[16][17] When an antioxidant compound is added, it donates a hydrogen atom or an electron to DPPH, neutralizing the free radical. This results in a color change from violet to yellow, with a corresponding decrease in absorbance. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[16]

Experimental Protocol: DPPH Assay

Materials:

-

DPPH solution (e.g., 0.1 mM in methanol or ethanol)

-